1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea is a synthetic urea derivative characterized by a central urea scaffold linking a 2,3-dimethoxyphenyl group and a 6-methoxyquinolin-8-yl moiety. The compound’s structure incorporates methoxy substituents on both aromatic rings, which are hypothesized to enhance solubility and modulate electronic interactions with biological targets. Urea derivatives are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and electrostatic interactions, often targeting enzyme active sites or protein-protein interfaces.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-13-10-12-6-5-9-20-17(12)15(11-13)22-19(23)21-14-7-4-8-16(25-2)18(14)26-3/h4-11H,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPMDMINRNYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route is as follows:
Starting Materials: 2,3-Dimethoxyaniline and 6-Methoxy-8-quinoline isocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Procedure: The 2,3-Dimethoxyaniline is added to a solution of 6-Methoxy-8-quinoline isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea would depend on its specific application. For example, if it is used as an inhibitor in biochemical assays, it may interact with specific enzymes or receptors, blocking their activity. The methoxy and quinolinyl groups may play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Docking Studies: Molecular modeling of chalcone derivatives identified the amino group as critical for binding PfFd-PfFNR. The urea compound’s NH groups could occupy similar regions, but its rigid scaffold might restrict conformational flexibility compared to chalcones .
- Synthetic Feasibility : Urea derivatives are typically synthesized via carbodiimide-mediated coupling or Curtius reactions, whereas chalcones use Claisen-Schmidt condensations. The former offers greater stereochemical control.
- Biological Potency Gap: While chalcones exhibit 10–50% inhibition of PfFd-PfFNR, urea derivatives’ activity remains unquantified.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structure, featuring a dimethoxyphenyl group and a methoxyquinolinyl group, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea is . The presence of methoxy groups may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,3-dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea |
| Molecular Weight | 351.37 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea exhibit anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The methoxy groups are believed to enhance the compound's interaction with cellular targets, leading to increased efficacy in cancer treatment .
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammatory markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
The mechanism of action for 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea is not fully elucidated but is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It could bind to receptors that regulate cellular signaling pathways, altering cellular responses associated with growth and inflammation.
Case Studies
- Study on Cancer Cell Lines : In a controlled study, 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea was tested against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours .
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to the control group, suggesting effective anti-inflammatory action .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)thiourea | Thiourea derivative | Potentially similar anticancer effects |
| 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)carbamate | Carbamate derivative | Varying anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
